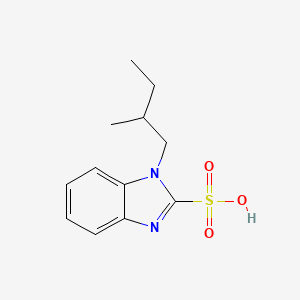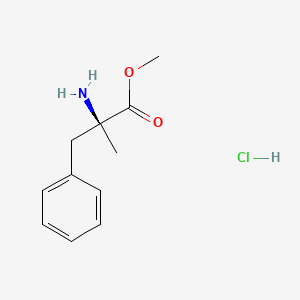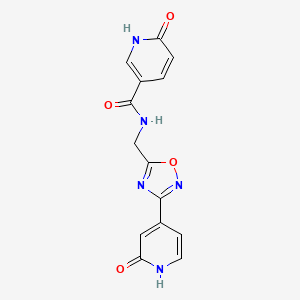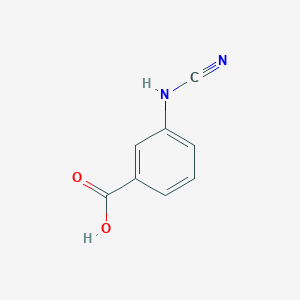
1-(2-Methylbutyl)benzimidazole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Methylbutyl)benzimidazole-2-sulfonic acid" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a benzimidazole core with a sulfonic acid group and a 2-methylbutyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of a solid acid catalyst such as silica-bonded propyl-S-sulfonic acid (SBSSA) at elevated temperatures in water, yielding good to excellent yields . Another method utilizes 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a Brønsted ionic liquid catalyst for the synthesis of complex benzimidazole derivatives under solvent-free conditions . Additionally, sulfonic-acid-functionalized activated carbon derived from tea leaves has been used as a green catalyst for the synthesis of 2-substituted benzimidazoles .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole nucleus, which can be further modified by substituents at various positions. The reaction of benzimidazoles with chlorosulfonic acid has been studied, showing that only compounds with electrophilic substituents at the 2-position yield sulfonic chlorides, while others like the 2-methyl derivative give the corresponding sulfonic acids . This suggests that the molecular structure of "1-(2-Methylbutyl)benzimidazole-2-sulfonic acid" would involve substitution at the 2-position of the benzimidazole ring.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized through amino methylation reactions with secondary amines, indicating the reactivity of the sulfonic acid group in Mannich reactions . Additionally, the design of new ionic liquids like 1,3-disulfonic acid benzimidazolium chloride demonstrates the potential of benzimidazole sulfonic acids to participate in the synthesis of other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their functional groups. The presence of a sulfonic acid group is likely to increase the compound's solubility in water and its acidity. The reactivity of these compounds can be tailored by the introduction of different substituents, as seen in the synthesis of various benzimidazole derivatives with good to high yields in water . The sulfonic acid group also allows for potential catalytic activity, as evidenced by the use of sulfonic-acid-functionalized materials in catalysis .
Applications De Recherche Scientifique
Catalytic Applications in Synthesis 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid and its derivatives have been extensively studied for their catalytic applications. For instance, sulfonic acid-functionalized imidazolium salts, which share a structural resemblance, have been used as efficient catalysts for synthesizing benzimidazoles (Khazaei et al., 2011). Similarly, derivatives like 1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid have shown efficacy as solid acid catalysts in green synthesis conditions (Sajjadifar et al., 2019).
Pharmacological Activity Compounds derived from benzimidazole-2-sulfonic acids, like dialkylaminobenzimidazoles, have shown potential in pharmacological applications, including antiarrhythmic and antiaggregation activities (Zhukovskaya et al., 2017).
Polymer Science In polymer science, benzimidazole-2-sulfonic acid derivatives have been used to synthesize new polymers. For example, new diamine monomers containing benzimidazole-5-sulfonic acid were used to produce polyimides with unique properties, such as improved solubility in polar organic solvents and increased hydrophilicity (Alvarez-Gallego et al., 2007).
Sulfonic Acid in Catalysis Sulfonic acid groups, a key feature in 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid derivatives, have been employed in various catalytic processes. For instance, Silica phenyl sulfonic acid was effectively used in the synthesis of benzimidazoles, highlighting the utility of sulfonic acid groups in catalytic reactions (Veisi et al., 2011).
Chemical Sensing Benzimidazole derivatives have been explored for chemical sensing. A study showed that anthracene-linked benzimidazole diamide could differentiate organic sulfonic acids from carboxylic acids, indicating potential applications in selective chemical detection (Ghosh et al., 2010).
Fuel Cell Technology Sulfonated polyimides containing benzimidazole groups, related to 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid, have been synthesized for use in proton exchange membranes in fuel cells. These materials showed good mechanical properties and high proton conductivity, making them suitable for direct methanol fuel cell applications (Li et al., 2007).
Propriétés
IUPAC Name |
1-(2-methylbutyl)benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-9(2)8-14-11-7-5-4-6-10(11)13-12(14)18(15,16)17/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORLGSXZTUDSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutyl)benzimidazole-2-sulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)


![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)